BenchChemオンラインストアへようこそ!

6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid

Tautomerism Reproducibility Building block consistency

6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 1501084-74-7) is a heterocyclic building block belonging to the pyrazolo[3,4-b]pyridine family, with molecular formula C8H6ClN3O2 and molecular weight 211.60 g/mol. The compound features a fused bicyclic pyrazolo[3,4-b]pyridine core bearing a chloro substituent at the 6-position, a methyl group at the N1-position, and a carboxylic acid at the 5-position.

Molecular Formula C8H6ClN3O2
Molecular Weight 211.61
CAS No. 1501084-74-7
Cat. No. B2513674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid
CAS1501084-74-7
Molecular FormulaC8H6ClN3O2
Molecular Weight211.61
Structural Identifiers
SMILESCN1C2=NC(=C(C=C2C=N1)C(=O)O)Cl
InChIInChI=1S/C8H6ClN3O2/c1-12-7-4(3-10-12)2-5(8(13)14)6(9)11-7/h2-3H,1H3,(H,13,14)
InChIKeyBLMQQEDWCRPGTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 1501084-74-7): Core Scaffold Overview for Procurement Decisions


6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 1501084-74-7) is a heterocyclic building block belonging to the pyrazolo[3,4-b]pyridine family, with molecular formula C8H6ClN3O2 and molecular weight 211.60 g/mol . The compound features a fused bicyclic pyrazolo[3,4-b]pyridine core bearing a chloro substituent at the 6-position, a methyl group at the N1-position, and a carboxylic acid at the 5-position . This specific substitution pattern is employed as a key intermediate in the synthesis of kinase inhibitors, including NAMPT inhibitors and TRK inhibitors, where the pyrazolo[3,4-b]pyridine scaffold serves as a hinge-binding motif [1][2].

Why Generic Substitution Fails for 6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid in Synthesis Programs


Substituting this compound with close analogs—such as the N1-unsubstituted variant (CAS 1500886-31-6), the 6-bromo congener (CAS 1784087-72-4), or the methyl ester (CAS 2091473-85-5)—introduces specific liabilities in downstream synthetic sequences. The N1-methyl group prevents pyrazole NH tautomerization, ensuring a single defined tautomeric state during coupling reactions; the 6-chloro substituent provides a different oxidative addition reactivity profile in palladium-catalyzed cross-couplings compared to the 6-bromo analog, with the chloroarene enabling chemoselective sequential Suzuki–Miyaura couplings where bromoarenes may undergo premature reaction [1]; and the free carboxylic acid enables direct amide bond formation without a post-coupling hydrolysis step required for ester analogs [2]. These structural features are not interchangeable without altering reaction yields, chemoselectivity, or the number of synthetic steps.

Quantitative Differentiation Evidence for 6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid vs. Closest Analogs


N1-Methylation Eliminates Tautomeric Ambiguity vs. N1-H Analog (CAS 1500886-31-6)

The target compound bears an N1-methyl group that locks the pyrazole ring into a single, defined tautomeric state. In contrast, the N1-unsubstituted analog (6-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, CAS 1500886-31-6) can exist in two tautomeric forms (1H- and 2H-pyrazole), which may lead to regioisomeric mixtures during N-alkylation or acylation reactions . The target compound has molecular weight 211.60 g/mol vs. 197.58 g/mol for the N1-H analog, reflecting the additional methyl group . This fixed tautomeric state is critical for programs requiring reproducible reaction outcomes in parallel synthesis or library production, where tautomeric equilibration can generate variable product ratios.

Tautomerism Reproducibility Building block consistency

6-Chloro Substituent Enables Chemoselective Suzuki Coupling vs. 6-Bromo Analog (CAS 1784087-72-4)

The 6-chloro substituent on the pyrazolo[3,4-b]pyridine scaffold provides distinct oxidative addition kinetics in palladium-catalyzed cross-coupling relative to the 6-bromo analog. In the synthesis of 3,6-diarylpyrazolo[3,4-b]pyridines, a 6-chloro-3-iodo intermediate undergoes chemoselective sequential Suzuki–Miyaura coupling, with the iodo position reacting preferentially and the chloro position remaining intact for a subsequent coupling step [1]. This chemoselectivity is documented in the cascade Suzuki-cyclization protocol where chloroarene 2 is specifically selected as the substrate for Pd-catalyzed coupling followed by in-situ lactonization [2]. The 6-bromo analog (CAS 1784087-72-4, MW 256.06 g/mol) is expected to show faster oxidative addition but reduced chemoselectivity in the presence of other halogen handles, potentially leading to scrambling in sequential coupling protocols . The molecular weight difference (ΔMW +44.46 g/mol) also impacts molar-scale procurement calculations.

Cross-coupling Chemoselectivity Suzuki-Miyaura Palladium catalysis

Free Carboxylic Acid Enables Direct Amide Coupling vs. Methyl Ester Analog (CAS 2091473-85-5)

The target compound possesses a free carboxylic acid at the 5-position, enabling direct amide coupling with amine-containing fragments. The corresponding methyl ester (CAS 2091473-85-5) requires an additional hydrolysis step (typically LiOH/THF/H2O or TFA-mediated) to liberate the carboxylic acid prior to amide bond formation . In the NAMPT inhibitor series reported by Zheng et al., 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives were directly coupled to various amines to generate potent inhibitors with nanomolar antiproliferative activity against human tumor lines; a representative compound (compound 26) demonstrated in vivo efficacy in an A2780 mouse xenograft tumor model [1]. The free acid thus eliminates one synthetic step compared to the ester, reducing overall sequence length and improving cumulative yield in multi-step syntheses.

Amide bond formation Step economy NAMPT inhibitors Medicinal chemistry

Scaffold Provenance in NAMPT Inhibitor Series: Pyrazolo[3,4-b]pyridine-5-carboxylic Acid Core Delivers Nanomolar Cellular Activity

Amides derived from the 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid scaffold—the core structure of the target compound—were identified as potent NAMPT inhibitors through structure-based design. Many of these compounds exhibited nanomolar antiproliferation activities against human tumor lines in vitro, and compound 26 demonstrated in vivo efficacy in an A2780 mouse xenograft tumor model [1]. Notably, compound 26 exhibited reduced rat retinal exposures relative to a previously studied imidazo-pyridine-containing NAMPT inhibitor, addressing a key toxicity liability of earlier chemotypes [1]. While the target compound (CAS 1501084-74-7) is the carboxylic acid building block rather than the final amide inhibitor, its 6-chloro-1-methyl substitution pattern directly maps onto the scaffold used for subsequent amide diversification at the 5-position, making it the entry point for synthesizing NAMPT-targeting libraries .

NAMPT inhibition Antiproliferation Cancer metabolism NAD biosynthesis

Scaffold Validation in TRK Kinase Inhibition: Pyrazolo[3,4-b]pyridine Derivatives Achieve 56 nM TRKA IC50

A series of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated as TRKA inhibitors. Compound C03, a representative pyrazolo[3,4-b]pyridine derivative, exhibited TRKA inhibitory activity with an IC50 of 56 nM and inhibited proliferation of the Km-12 cell line with an IC50 of 0.304 μM, while showing selectivity over MCF-7 and HUVEC cell lines [1]. C03 also demonstrated good plasma stability and low inhibitory activity against a panel of cytochrome P450 isoforms except CYP2C9 [1]. The pyrazolo[3,4-b]pyridine fragment was identified as a common hinge-binding motif, with the pyrazole portion serving as a hydrogen bond center and the pyridine engaging in π–π stacking with Phe589 [1]. The target compound (CAS 1501084-74-7) provides the 6-chloro-1-methyl-substituted pyrazolo[3,4-b]pyridine-5-carboxylic acid core, which can be elaborated at the 5-position to generate TRK-targeting libraries analogous to the C03 series.

TRK inhibition Kinase inhibitor Cancer Scaffold hopping

Optimal Application Scenarios for 6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid in Research and Industrial Settings


NAMPT Inhibitor Library Synthesis via Direct Amide Coupling

The free carboxylic acid at the 5-position enables direct HATU- or EDC-mediated amide coupling with diverse amine building blocks, generating NAMPT-targeted compound libraries in a single step. This approach mirrors the strategy reported by Zheng et al., where 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives yielded nanomolar NAMPT inhibitors with in vivo efficacy and improved retinal safety margins [1]. The N1-methyl group ensures a single tautomeric state, eliminating regiochemical ambiguity during parallel library synthesis.

Sequential Chemoselective Cross-Coupling for Complex Kinase Inhibitor Architectures

The 6-chloro substituent provides a chemoselective handle for staged Suzuki–Miyaura couplings in the presence of more reactive halogen substituents introduced at other positions. This strategy, as demonstrated in the sequential synthesis of 3,6-diarylpyrazolo[3,4-b]pyridines [2] and cascade Suzuki-cyclization reactions of chloroarene 2 [3], enables the construction of tetracyclic and polycyclic kinase inhibitor scaffolds with precise control over aryl substitution patterns.

TRK Kinase Inhibitor Fragment Elaboration

The compound serves as a starting point for elaborating the pyrazolo[3,4-b]pyridine scaffold at the 5-position carboxylic acid and 6-position chloro handle. The scaffold has been validated in a TRK inhibitor program where derivative C03 achieved TRKA IC50 = 56 nM and cellular Km-12 IC50 = 0.304 μM with selectivity over MCF-7 and HUVEC cells [4]. The 6-chloro substituent can be further functionalized via cross-coupling, while the 5-carboxylic acid can be converted to amides, esters, or reduced to the alcohol for additional diversification.

Building Block for Agrochemical and Pharmaceutical Intermediate Synthesis

Beyond kinase inhibitor applications, the compound is cited as a versatile intermediate for pharmaceutical and agrochemical synthesis due to its dual reactive handles: the 6-chloro group for nucleophilic aromatic substitution or metal-catalyzed coupling, and the 5-carboxylic acid for condensation or esterification [5]. The N1-methyl group contributes to increased lipophilicity (clogP) relative to the N1-H analog, potentially improving organic solubility during synthesis and workup.

Quote Request

Request a Quote for 6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.